N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide
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Overview
Description
N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to an ethyl chain and a tetrahydropyran ring. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the preparation of the tetrahydropyran ring. This can be achieved by the hydrogenation of dihydropyran in the presence of a suitable catalyst.
Attachment of the Ethyl Group: The next step involves the introduction of the ethyl group to the tetrahydropyran ring. This can be done through an alkylation reaction using ethyl halides.
Formation of the Sulfonamide Group: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the ethyl-tetrahydropyran intermediate with sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can also undergo reduction reactions, especially at the sulfonamide group, leading to the formation of amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It is investigated for its potential use as a drug candidate, particularly in the treatment of bacterial infections.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways in bacteria, leading to their death.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-(tetrahydro-2H-thiopyran-4-yl)ethanesulfonamide: Similar structure but with a sulfur atom in the ring.
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Similar structure but with an acetate group instead of a sulfonamide group.
4-Aminotetrahydropyran: Similar structure but with an amine group instead of a sulfonamide group.
Uniqueness
N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide is unique due to the presence of both the sulfonamide group and the tetrahydropyran ring. This combination imparts specific chemical and biological properties to the compound, making it a valuable molecule in various fields of research and industry.
Properties
Molecular Formula |
C9H19NO3S |
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Molecular Weight |
221.32 g/mol |
IUPAC Name |
N-ethyl-2-(oxan-4-yl)ethanesulfonamide |
InChI |
InChI=1S/C9H19NO3S/c1-2-10-14(11,12)8-5-9-3-6-13-7-4-9/h9-10H,2-8H2,1H3 |
InChI Key |
PKKYLSOBFWJKST-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)CCC1CCOCC1 |
Origin of Product |
United States |
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